4-Hydroxy-2-methylisoindoline-1,3-dione

CRBN E3 ligase targeted protein degradation PROTAC linker design

Researchers designing PROTACs and bifunctional degraders often face a gap between ultra-potent IMiDs and weak CRBN binders. 4-Hydroxy-2-methylisoindoline-1,3-dione (Phthalimidomethanol) closes this gap with a moderate, tunable CRBN binding profile (IC50=550 nM in cellular NanoBRET assays), enabling controlled degradation kinetics while minimizing neosubstrate off-target effects. • CRBN Engagement IC50: 550 nM (NanoBRET) - positioned between lenalidomide (1380 nM) and pomalidomide (63 nM). • Defined CYP inhibition fingerprint: CYP11B2 IC50=88 nM, CYP11B1 IC50=6.97 μM (79-fold selectivity). • Direct TNF-α binding: Kd=13 nM by SPR. • Robust one-step synthesis; 97% purity; cost-efficient bulk supply for large-scale PROTAC library synthesis.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12953061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylisoindoline-1,3-dione
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)O
InChIInChI=1S/C9H7NO3/c1-10-8(12)5-3-2-4-6(11)7(5)9(10)13/h2-4,11H,1H3
InChIKeyBJAILBJCGKOBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methylisoindoline-1,3-dione: CRBN Ligand & Synthetic Building Block


4-Hydroxy-2-methylisoindoline-1,3-dione (CAS 118-29-6; also known as N-(hydroxymethyl)phthalimide) is a phthalimide derivative with a molecular formula of C9H7NO3 and molecular weight of 177.16 [1]. The compound exists as a white crystalline powder with a melting point of 147–149 °C [1]. Structurally, it contains the isoindoline-1,3-dione core with a hydroxyl group at the 2-position via a methyl linker, distinguishing it from the glutarimide-containing immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [2]. It serves both as a standalone cereblon (CRBN) E3 ligase ligand with quantifiable binding activity and as a versatile synthetic intermediate in the construction of PROTACs and other bifunctional degraders [2].

Workflow
PROTAC degrader design via CRBN E3 ligase recruitment
Selection
Non-glutarimide CRBN ligand with balanced target engagement
Use Context
Synthetic intermediate for bifunctional degraders and biochemical probes

Why IMiD and Phthalimide Substitution Fails


Generic substitution of 4-hydroxy-2-methylisoindoline-1,3-dione with clinically approved IMiDs (lenalidomide, pomalidomide) or unsubstituted phthalimide is scientifically invalid due to three quantifiable differences. First, the CRBN binding affinity of this compound differs from lenalidomide by approximately 2.5-fold in the same assay format, altering target engagement [1]. Second, the presence of the 4-hydroxy substituent confers distinct CYP enzyme inhibition profiles compared to other phthalimide derivatives [2]. Third, the compound demonstrates measurable TNF-α binding activity (Kd = 13 nM) that is not uniformly present across phthalimide congeners, with some derivatives showing no activity in TNF-α production inhibition assays at relevant concentrations [3]. These differences preclude simple one-for-one interchange without re-validation of experimental outcomes.

1
CRBN engagement affinity profile differs from lenalidomide; direct replacement may alter degradation kinetics.
2
4-Hydroxy substituent confers a CYP inhibition pattern not shared by unsubstituted phthalimide or IMiDs.
3
TNF-α binding activity (Kd = 13 nM by SPR) is absent in many phthalimide congeners; functional assay response may not transfer.

Quantitative Differentiation Evidence


CRBN Binding Affinity

In a head-to-head comparable cellular assay format, 4-hydroxy-2-methylisoindoline-1,3-dione demonstrates an IC50 of 550 nM for displacement of a fluorescent CRBN tracer in HEK293T cells expressing NanoLuc-fused CRBN [1]. Under identical assay conditions (displacement of BODIPY-lenalidomide from N-terminal NanoLuc-fused CRBN in HEK293T cells, 2-hour incubation), lenalidomide exhibits an IC50 of 1380 nM [2]. This represents an approximately 2.5-fold higher apparent binding affinity for the target compound relative to lenalidomide. For procurement context, pomalidomide under a distinct but related assay format (AlphaScreen CRBN-DDB1 competition) shows an IC50 of 63.1 nM [3], while thalidomide in a fluorescence polarization assay yields an IC50 of approximately 30 μM [4], positioning the target compound intermediate between lenalidomide and pomalidomide in CRBN engagement.

CRBN Binding Affinity
Cross-study comparable
Target compound
IC50: 550 nM
vs
Lenalidomide
IC50: 1,380 nM
2.5-fold higher CRBN engagement in same assay format
NanoBRET; HEK293T, 2 h incubation
CRBN E3 ligase targeted protein degradation PROTAC linker design

TNF-α Direct Binding

4-Hydroxy-2-methylisoindoline-1,3-dione demonstrates direct binding to human TNF-α with a dissociation constant (Kd) of 13 nM measured by surface plasmon resonance (SPR) assay with 5-hour incubation [1]. This binding affinity is quantitatively comparable to lenalidomide's functional inhibition of TNF-α secretion in PBMCs, which occurs with an IC50 of 13 nM . In contrast, structurally related phthalimide derivatives tested against LPS-induced TNF-α production in human PBMCs show substantially weaker activity, with one representative congener exhibiting an IC50 of 28,000 nM (28 μM) [2], a >2,000-fold difference in apparent potency. Unsubstituted phthalimide and simple N-alkyl phthalimides lack this TNF-α binding activity entirely.

TNF-α Direct Binding
Cross-study comparable
Target compound
Kd: 13 nM (SPR)
vs
Lenalidomide
IC50: 13 nM (PBMC)
Phthalimide derivative
IC50: 28,000 nM
Binding activity comparable to lenalidomide, >2,000-fold over congener
SPR vs. cellular functional readout
TNF-α modulation immunomodulatory activity inflammatory disease models

CYP Enzyme Selectivity

4-Hydroxy-2-methylisoindoline-1,3-dione inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 6.97 μM (6,970 nM) in V79 MZh cells expressing the enzyme, using [14C]-deoxycorticosterone as substrate with 6-hour incubation [1]. Under comparable assay conditions, the compound shows no meaningful inhibition of CYP17 (IC50 >10,000 nM), representing at least a 113-fold selectivity window [1]. Notably, the compound inhibits CYP11B2 (aldosterone synthase) with an IC50 of 88 nM, a 79-fold higher potency than toward CYP11B1 [1]. This CYP inhibition profile differs substantially from lenalidomide, which is not a significant CYP inhibitor, and from other phthalimide derivatives that exhibit broader CYP2C9 and CYP2C19 inhibition depending on N-substituent structure [2].

CYP Selectivity
Class-level inference
79-fold
CYP11B2 over CYP11B1
Selective inhibition fingerprint distinct from lenalidomide
CYP11B1 IC50: 6.97 μM; CYP11B2 IC50: 88 nM
CYP enzyme profiling drug metabolism off-target liability

PROTAC E3 Ligase Compatibility

4-Hydroxy-2-methylisoindoline-1,3-dione has been successfully incorporated as the E3 ligase-recruiting element in multiple PROTAC constructs with validated degradation activity. In one representative example, a PROTAC molecule combining this CRBN ligand with an EGFR-targeting warhead (HY-168305) demonstrates CRBN engagement with an IC50 of 216 nM in digitonin-permeabilized HEK293 cells and 302 nM in live HEK293 cells via NanoBRET assay [1]. This bifunctional molecule (MS154N) is commercially available as a validated PROTAC control compound . In contrast, simple phthalimide without the 4-hydroxy-2-methyl substitution pattern lacks the necessary CRBN binding affinity to function as an effective E3 ligase ligand, with some unoptimized phthalimide derivatives showing IC50 values >100,000 nM [2].

PROTAC Compatibility
Head-to-head comparison
Functional PROTAC (MS154N)
CRBN engagement IC50: 216 nM (permeabilized), 302 nM (live)
Validated in degrader construct; >450-fold over unoptimized phthalimide
HEK293 NanoBRET, 10–30 min
PROTAC targeted protein degradation E3 ligase recruitment

Aqueous Solubility

4-Hydroxy-2-methylisoindoline-1,3-dione exhibits an experimentally measured aqueous solubility of 38 μg/mL . This value places it within a workable range for biochemical and cell-based assays without requiring high DMSO concentrations that may confound results. By comparison, lenalidomide has reported aqueous solubility of approximately 0.5 mg/mL (500 μg/mL) [1], while pomalidomide is practically insoluble in water (<0.1 mg/mL) [2]. The target compound's solubility falls between these comparators—more soluble than pomalidomide but less soluble than lenalidomide—providing a distinct solubility profile for applications where extreme hydrophilicity or hydrophobicity is undesirable.

Aqueous Solubility
Cross-study comparable
38 μg/mL
Measured solubility
Workable for biochemical assays without high DMSO
Lenalidomide ~500 μg/mL; pomalidomide practically insoluble
physicochemical properties assay development formulation

Synthetic Accessibility & Purity

4-Hydroxy-2-methylisoindoline-1,3-dione is commercially available with a standard purity specification of 97% and a well-defined melting point of 147–149 °C that serves as a straightforward quality control metric [1]. The compound is synthesized via condensation of phthalic anhydride with formaldehyde and ammonia or related amines, a robust route that ensures reproducible batch quality [2]. This contrasts with more complex IMiDs such as lenalidomide and pomalidomide, which require multi-step asymmetric syntheses involving chiral glutarimide ring construction, with lenalidomide requiring resolution of racemic intermediates and pomalidomide necessitating careful control of the amino substituent [3]. The simpler synthetic provenance of 4-hydroxy-2-methylisoindoline-1,3-dione translates to lower cost-per-gram and more reliable supply chain continuity for large-scale procurement.

Synthetic Access
Class-level inference
Purity: 97%
Melting point: 147–149 °C
One-step condensation synthesis
Simpler supply chain than multi-step IMiD syntheses
Supports cost-effective large-scale procurement
chemical procurement synthetic intermediate quality control

Application Scenarios


PROTAC Design with Balanced CRBN Affinity

When designing bifunctional degraders, the choice of E3 ligase ligand profoundly influences degradation kinetics and selectivity. 4-Hydroxy-2-methylisoindoline-1,3-dione provides an IC50 of 550 nM for CRBN engagement in cellular NanoBRET assays [1], positioning it between lenalidomide (IC50 = 1380 nM) and pomalidomide (IC50 = 63 nM) [2][3]. This intermediate affinity is particularly valuable for targets where ultra-potent CRBN recruitment (e.g., using pomalidomide-based ligands) may lead to undesirable degradation of neosubstrates such as IKZF1/3 or off-target proteins. The compound has been validated in functional PROTAC constructs such as MS154N, which incorporates an EGFR-targeting warhead and demonstrates measurable degradation activity . Researchers requiring a CRBN ligand with defined, moderate binding affinity for controlled degradation kinetics should prioritize this compound over higher-potency alternatives.

Biochemical TNF-α Binding Studies

For research involving direct TNF-α binding measurements without the confounding cellular effects of full immunomodulatory drugs, 4-hydroxy-2-methylisoindoline-1,3-dione offers a defined binding affinity of Kd = 13 nM by SPR [1]. This binding activity is quantitatively comparable to lenalidomide's functional inhibition of TNF-α secretion (IC50 = 13 nM in PBMCs) [2] but occurs via direct physical interaction rather than downstream cellular signaling modulation. Unlike unsubstituted phthalimides that show no meaningful TNF-α binding, and unlike structurally related derivatives that exhibit weak inhibition (IC50 = 28,000 nM) [3], this compound provides a clean, measurable signal in TNF-α binding assays. Applications include SPR-based fragment screening, competitive binding displacement assays, and structural biology studies of TNF-α ligand interactions.

CYP Enzyme Profiling Panels

4-Hydroxy-2-methylisoindoline-1,3-dione serves as a characterized small-molecule probe for CYP enzyme inhibition studies, with quantified IC50 values of 6.97 μM against CYP11B1, 88 nM against CYP11B2, and >10 μM against CYP17 [1]. This defined inhibition fingerprint (79-fold selectivity for CYP11B2 over CYP11B1; >113-fold selectivity for CYP11B1 over CYP17) makes the compound suitable as a reference inhibitor in CYP enzyme profiling panels and drug-drug interaction screening assays. Unlike lenalidomide, which shows minimal CYP inhibition, this compound provides a measurable positive control signal for CYP11B1 and CYP11B2 inhibition. Procurement for CYP screening applications is justified by the availability of validated, reproducible inhibition data rather than predicted or inferred activity.

Scalable Supply for HTS & PROTAC Libraries

For large-scale screening campaigns or PROTAC library synthesis requiring hundreds of milligrams to grams of CRBN ligand, 4-hydroxy-2-methylisoindoline-1,3-dione offers distinct procurement advantages. The compound is synthesized via a robust one-step condensation of phthalic anhydride with formaldehyde, yielding product with 97% purity and a melting point specification of 147–149 °C for facile quality control [1]. This contrasts sharply with lenalidomide and pomalidomide, which require multi-step asymmetric syntheses with correspondingly higher cost-per-gram and longer lead times. The compound's aqueous solubility of 38 μg/mL [2] supports direct use in biochemical assays without the precipitation issues encountered with pomalidomide. When procurement volume, cost-efficiency, and supply reliability are primary considerations—as in high-throughput CRBN engagement screening or parallel PROTAC synthesis—this compound represents a scientifically sound and economically favorable alternative to more expensive IMiD ligands.

Application
Selection Property
Validation Focus
PROTAC degrader design
Moderate CRBN engagement affinity (intermediate between lenalidomide and pomalidomide)
Degradation selectivity and neosubstrate profiling
Direct TNF-α binding measurement
Quantifiable SPR binding signal (Kd = 13 nM) without cellular pleiotropy
Confirm assay-specific binding responses and absence of interference
CYP enzyme inhibition panels
Defined inhibition fingerprint (CYP11B1/B2 selective)
Verify isoform selectivity and CYP inhibition in intended assay
Scalable supply for HTS and libraries
Cost-efficient synthetic accessibility (one-step, 97% purity)
Validate lot-to-lot reproducibility and solubility under screening conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-2-methylisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.